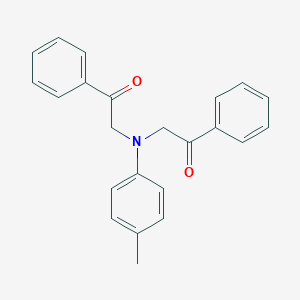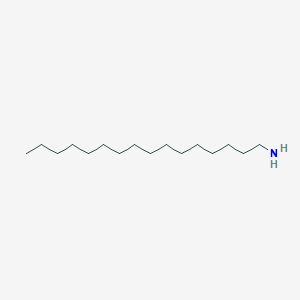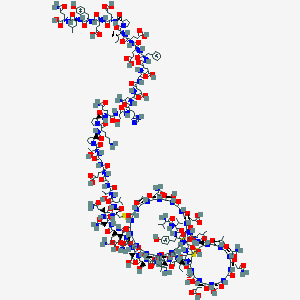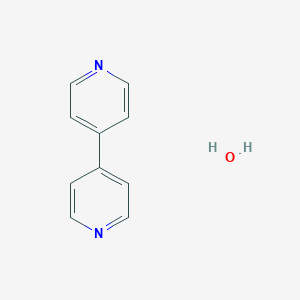
Propyl-d7 alcohol
Overview
Description
It is a colorless, transparent liquid with a molecular formula of C3HD7O and a molar mass of 67.14 g/mol . This compound is primarily used in research and development due to its unique isotopic properties, which make it valuable in various scientific applications.
Biochemical Analysis
Biochemical Properties
Propyl-d7 alcohol plays a significant role in biochemical reactions, particularly as a solvent and a tracer in metabolic studies. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for studying metabolic pathways involving alcohols. Additionally, this compound can interact with other dehydrogenases and oxidases, providing insights into the enzymatic mechanisms and metabolic fluxes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the activity of enzymes involved in alcohol metabolism, leading to changes in the levels of metabolites and influencing cellular energy production. In studies involving bacterial cells, this compound has been shown to impact cell viability and growth, demonstrating its potential effects on cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, its interaction with alcohol dehydrogenase involves the binding of the alcohol group to the enzyme’s active site, facilitating the oxidation process. This interaction can lead to enzyme activation or inhibition, depending on the concentration and context of the reaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro studies has demonstrated potential impacts on cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can serve as a useful tracer for studying metabolic pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects are crucial for determining safe and effective dosages for research purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by alcohol dehydrogenase to produce deuterated aldehydes, which can further undergo oxidation to form deuterated acids. This process involves various cofactors, including NAD+ and NADH, which play essential roles in the redox reactions. The presence of deuterium labeling allows for precise tracking of these metabolic pathways and the study of metabolic fluxes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of this compound can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound can impact its activity and function, as it may interact with different enzymes and proteins within these compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl-d7 alcohol can be synthesized through several methods:
Hydrolysis of Halides: Alkyl halides, when boiled with an aqueous solution of an alkali hydroxide, yield alcohols through a nucleophilic substitution mechanism.
Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid to an alkene followed by hydrolysis of the alkyl hydrogen sulfate.
Hydroformylation of Alkenes: Lower molecular weight olefins react with carbon monoxide and hydrogen in the presence of a catalyst, resulting in an aldehyde that is subsequently hydrogenated to form an alcohol.
Grignard Synthesis: This method involves the reaction of Grignard reagents with suitable carbonyl compounds to produce primary, secondary, or tertiary alcohols.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the final product. This process often requires specialized equipment and conditions to maintain the integrity of the deuterium labeling.
Types of Reactions:
Reduction: It can be reduced to form various hydrocarbons under specific conditions.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve reagents such as hydrogen halides (HCl, HBr, HI) and tosyl chloride.
Major Products:
Oxidation: Propionaldehyde and propionic acid.
Reduction: Various hydrocarbons.
Substitution: Alkyl halides and tosylates.
Scientific Research Applications
Propyl-d7 alcohol is widely used in scientific research due to its unique isotopic properties:
Chemistry: It serves as a solvent and a tracer in various chemical reactions, allowing researchers to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of propyl-d7 alcohol involves its interaction with various enzymes and proteins. One of the primary enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones . This interaction is crucial for studying metabolic pathways and the effects of deuterium labeling on biochemical reactions.
Comparison with Similar Compounds
Isopropanol: An isomer of 1-propanol, widely used as a disinfectant and solvent.
Methanol: A simpler alcohol with one carbon atom, used as a solvent and antifreeze.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which makes it valuable for tracing and studying chemical and biochemical processes. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480193 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102910-31-6 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102910-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


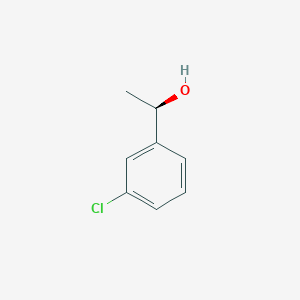


![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)
![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)
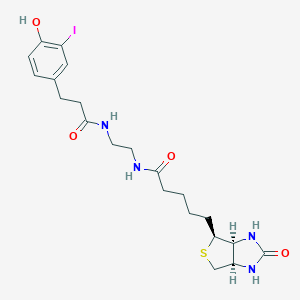
![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)
